molecular formula C21H27ClN2O3S2 B5044537 N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B5044537
M. Wt: 455.0 g/mol
InChI Key: VFOLZYAQCGVKCR-UHFFFAOYSA-N
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Description

N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that features a variety of functional groups, including a sulfonamide, a chloro-substituted aromatic ring, and a tert-butylsulfanyl group. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the acetamide group: The sulfonamide intermediate can then be reacted with bromoacetic acid or its derivatives to form the acetamide linkage.

    Attachment of the tert-butylsulfanyl group: Finally, the tert-butylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable tert-butylsulfanyl halide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted aromatic compounds.

Scientific Research Applications

N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its unique functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-phenylsulfonylanilino)acetamide: Lacks the methyl group on the phenyl ring.

    N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)anilino)acetamide: Lacks the sulfonyl group.

Uniqueness

The presence of the tert-butylsulfanyl group, the chloro-substituted aromatic ring, and the sulfonamide linkage makes N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide unique compared to similar compounds. These functional groups can impart distinct chemical and biological properties, making it a compound of interest for further study.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(4-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3S2/c1-16-5-11-19(12-6-16)29(26,27)24(18-9-7-17(22)8-10-18)15-20(25)23-13-14-28-21(2,3)4/h5-12H,13-15H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOLZYAQCGVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC(C)(C)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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